molecular formula C14H14NO4PS B1671537 O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate CAS No. 2104-64-5

O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate

Cat. No.: B1671537
CAS No.: 2104-64-5
M. Wt: 323.31 g/mol
InChI Key: AIGRXSNSLVJMEA-UHFFFAOYSA-N
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Description

Light yellow crystalline powder with an aromatic odor. Used as an insecticide for cotton and an acaricide. (EPA, 1998)
EPN is an organic phosphonate, a phosphonic ester and an organothiophosphate insecticide. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, an acaricide and an agrochemical.
An organothiophosphorus cholinesterase inhibitor that is used as an insecticide and as a acaricide.

Mechanism of Action

Target of Action

EPN, also known as O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate or Santox, is a non-systemic organophosphate insecticide . Its primary target is acetylcholinesterase (AChE) , an enzyme that plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter .

Mode of Action

EPN inhibits the activity of AChE, leading to an accumulation of acetylcholine in the synaptic cleft . This results in continuous stimulation of the postsynaptic neuron, causing hyperexcitation . This hyperexcitation disrupts normal nerve function, leading to paralysis and death in insects .

Biochemical Pathways

The inhibition of AChE by EPN affects the cholinergic pathway, which is involved in transmitting signals in the nervous system . The accumulation of acetylcholine due to AChE inhibition disrupts this pathway, leading to the aforementioned hyperexcitation .

Result of Action

The molecular and cellular effects of EPN’s action primarily involve the disruption of normal nerve function. By inhibiting AChE and causing an accumulation of acetylcholine, EPN induces a state of hyperexcitation in the nervous system . This leads to paralysis and eventual death in insects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of EPN. For instance, contact with strong reducing agents may cause the formation of flammable and toxic phosphine gas . Additionally, EPN is a yellow solid with an aromatic odor, and it becomes a brown liquid above 97°F , indicating that temperature can affect its physical state.

Properties

IUPAC Name

ethoxy-(4-nitrophenoxy)-phenyl-sulfanylidene-λ5-phosphane
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InChI

InChI=1S/C14H14NO4PS/c1-2-18-20(21,14-6-4-3-5-7-14)19-13-10-8-12(9-11-13)15(16)17/h3-11H,2H2,1H3
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InChI Key

AIGRXSNSLVJMEA-UHFFFAOYSA-N
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Canonical SMILES

CCOP(=S)(C1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-]
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Molecular Formula

C14H14NO4PS
Record name EPN
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DSSTOX Substance ID

DTXSID7022174
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Molecular Weight

323.31 g/mol
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Physical Description

Light yellow crystalline powder with an aromatic odor. Used as an insecticide for cotton and an acaricide. (EPA, 1998), Yellow solid with an aromatic odor. [pesticide] [Note: A brown liquid above 97 degrees F.] [NIOSH], YELLOW CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR., Yellow solid with an aromatic odor., Yellow solid with an aromatic odor. [pesticide] [Note: A brown liquid above 97 °F.]
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Boiling Point

215 °C @ 5 mm Hg, at 0.667kPa: 215 °C
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Solubility

Insoluble (NIOSH, 2023), Miscible with isopropanol, benzene, toluene, xylene, acetone, methanol, Very sol in ether, ethanol, In water, 3.11 mg/l @ 20-25 °C, Solubility in water: none, Insoluble
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Density

1.268 at 77 °F (EPA, 1998) - Denser than water; will sink, Specific gravity: 1.270 @ 25 °C, 1.3 g/cm³, 1.27, (77 °F): 1.27
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Vapor Pressure

0.0003 mmHg at 212 °F (EPA, 1998), 0.00000095 [mmHg], 9.50X10-7 mm Hg @ 25 °C, Vapor pressure, Pa at 25 °C:, 0.0003 mmHg, (212 °F): 0.0003 mmHg
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Mechanism of Action

Organophosphorus insecticides exert their acute effects in both insects and mammals by inhibiting acetylcholinesterase (AChE) in the nervous system with subsequent accumulation of toxic levels of acetylcholine (ACh), which is a neurotransmitter. In many cases, the organophosphorylated enzyme is fairly stable, so that recovery from intoxication may be slow. /Organophosphorus Pesticides/
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Color/Form

Light yellow crystals, Yellow crystals, White crystalline solid, Liquid, For more Color/Form (Complete) data for EPN (6 total), please visit the HSDB record page.

CAS No.

2104-64-5
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Record name O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate
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Melting Point

97 °F (EPA, 1998), 36 °C, 97 °F
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Retrosynthesis Analysis

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Strategy Settings

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate
Reactant of Route 2
Reactant of Route 2
O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate
Reactant of Route 3
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O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate
Reactant of Route 4
O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate
Reactant of Route 5
O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate
Reactant of Route 6
O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate
Customer
Q & A

A: EPN acts by inhibiting acetylcholinesterase (AChE), an enzyme essential for nerve impulse transmission. [] By binding to and inhibiting AChE, EPN prevents the breakdown of the neurotransmitter acetylcholine, leading to an accumulation of acetylcholine at nerve synapses. This excessive acetylcholine stimulation disrupts normal nerve function, resulting in paralysis and ultimately death in insects.

A: The molecular formula for EPN is C14H14NO4PS, and its molecular weight is 323.32 g/mol. []

A: The phenylphosphonothioate moiety of EPN is crucial for its AChE inhibitory activity. [, ] Modifications to this part of the molecule can significantly impact its potency and selectivity. For instance, replacing the ethyl group with larger alkyl groups can alter its interaction with the active site of AChE. Similarly, substituting the nitro group or modifying its position on the phenyl ring can also affect its inhibitory activity.

A: Research suggests that EPN undergoes degradation in the environment, although the rate can vary depending on factors like temperature, pH, and microbial activity. []

ANone: The research primarily focuses on understanding EPN's inherent properties. Information regarding specific formulation strategies to enhance its stability or delivery is limited within the provided context.

A: Studies in hens demonstrate that EPN is readily absorbed after dermal application and distributes to various tissues, with the highest concentrations found in the liver. [, ] Metabolism occurs primarily in the liver, leading to the formation of metabolites such as O-ethyl phenylphosphonothioic acid (EPPTA), O-ethyl phenylphosphonic acid (EPPA), and phenylphosphonic acid (PPA). [] EPN and its metabolites are primarily eliminated through urine and feces.

A: Hens are particularly sensitive to EPN's delayed neurotoxicity and have been extensively used as a model to investigate its effects on the nervous system. [, , ]

A: EPN is a neurotoxic compound that primarily affects the nervous system. [] Acute exposure can lead to cholinergic symptoms like tremors, salivation, and respiratory distress. [, ] Chronic exposure can cause delayed neurotoxicity, characterized by paralysis and degeneration of nerves in the spinal cord. [, ] Hens are particularly susceptible to EPN's delayed neurotoxicity.

A: Gas chromatography coupled with flame photometric detection (GC-FPD) is a common technique for EPN analysis. [, ] High-performance liquid chromatography (HPLC) with a diode-array detector has also been successfully applied to determine EPN levels in biological samples. [, ]

A: EPN can persist in soil and water, but its degradation is influenced by various factors such as microbial activity, temperature, and pH. []

A: Studies have investigated EPN residues in various environmental compartments, including soil, water, and marine organisms. [, ]

A: EPN was one of the earlier organophosphate insecticides introduced, with research on its synthesis and properties dating back to the mid-20th century. []

A: Early research established EPN as a potent inhibitor of acetylcholinesterase, a crucial enzyme in nerve function. [] Subsequent studies elucidated its metabolic pathways and the role of metabolites in its toxicity. [, ] The discovery of EPN's ability to induce delayed neurotoxicity, particularly in hens, marked a significant milestone in understanding its toxicological profile. [, ]

A: Research on EPN has significantly contributed to our knowledge of organophosphate toxicity, particularly in the context of neurotoxicity and delayed neurotoxicity. [] The use of hens as a model organism for EPN-induced delayed neurotoxicity has provided valuable insights into the mechanisms underlying this type of toxicity, which is relevant to other organophosphates as well. Furthermore, EPN research has spurred the development of analytical techniques for detecting and quantifying organophosphate pesticides in various matrices, including environmental and biological samples. [, ]

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